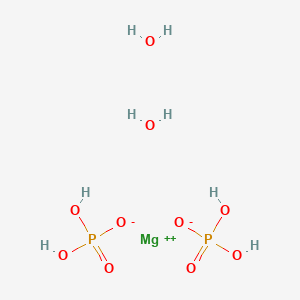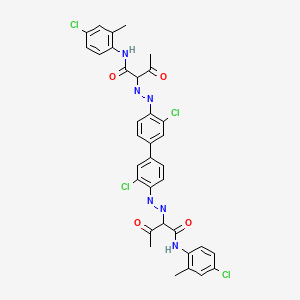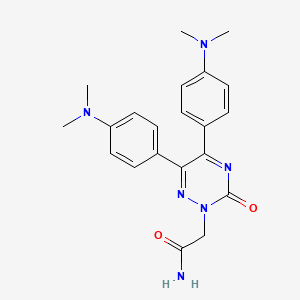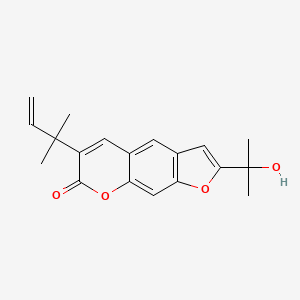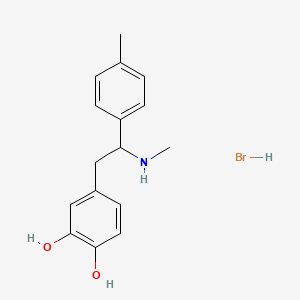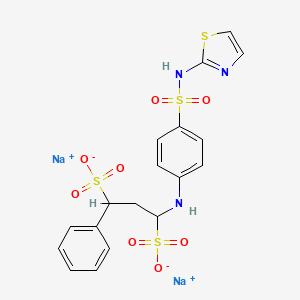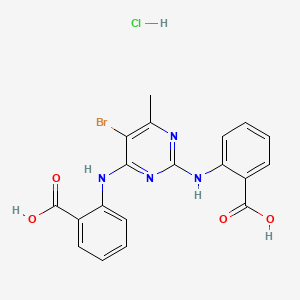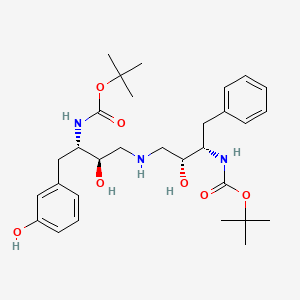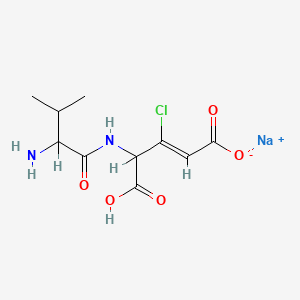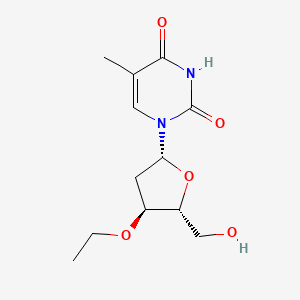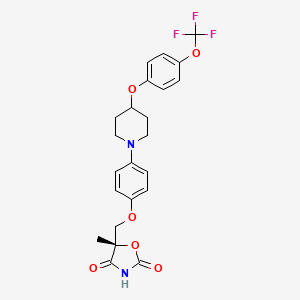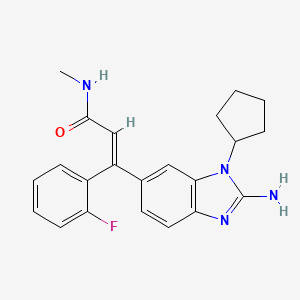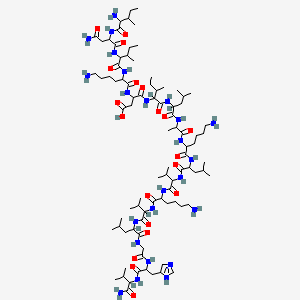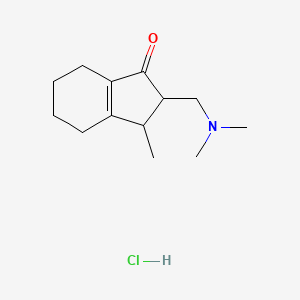
2-((Dimethylamino)methyl)-3-methyl-4,5,6,7-tetrahydro-1-indanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Dimethylamino)methyl)-3-methyl-4,5,6,7-tetrahydro-1-indanone hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group, a methyl group, and a tetrahydroindanone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methyl)-3-methyl-4,5,6,7-tetrahydro-1-indanone hydrochloride typically involves multiple steps. One common method includes the alkylation of 3-methyl-4,5,6,7-tetrahydro-1-indanone with a dimethylaminoalkyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
化学反応の分析
Types of Reactions
2-((Dimethylamino)methyl)-3-methyl-4,5,6,7-tetrahydro-1-indanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives (e.g., ketones, carboxylic acids), reduced derivatives (e.g., alcohols), and substituted derivatives with various functional groups .
科学的研究の応用
2-((Dimethylamino)methyl)-3-methyl-4,5,6,7-tetrahydro-1-indanone hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
作用機序
The mechanism of action of 2-((Dimethylamino)methyl)-3-methyl-4,5,6,7-tetrahydro-1-indanone hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also modulate the activity of enzymes or receptors by binding to their active sites, thereby altering their function .
類似化合物との比較
Similar Compounds
- 2-Chloro-N,N-dimethylethylamine hydrochloride
- 2-Chloro-N,N-dimethylpropylamine hydrochloride
- 2-Dimethylaminoethyl chloride hydrochloride
Uniqueness
2-((Dimethylamino)methyl)-3-methyl-4,5,6,7-tetrahydro-1-indanone hydrochloride is unique due to its specific structural features, such as the tetrahydroindanone core and the presence of both dimethylamino and methyl groups. These features confer distinct chemical reactivity and biological activity, making it valuable for specialized applications in medicinal chemistry and organic synthesis .
特性
CAS番号 |
88364-25-4 |
|---|---|
分子式 |
C13H22ClNO |
分子量 |
243.77 g/mol |
IUPAC名 |
2-[(dimethylamino)methyl]-3-methyl-2,3,4,5,6,7-hexahydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-9-10-6-4-5-7-11(10)13(15)12(9)8-14(2)3;/h9,12H,4-8H2,1-3H3;1H |
InChIキー |
LZBMCYCIQXZNIK-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(=O)C2=C1CCCC2)CN(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


